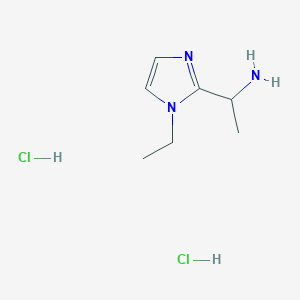

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Description

1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a synthetic organic compound featuring a substituted imidazole core. Structurally, it consists of a 1H-imidazole ring with an ethyl group attached to the nitrogen at position 1 (N1) and an ethanamine (CH2CH2NH2) side chain at position 2 (C2). The dihydrochloride salt form enhances its solubility and stability for research applications.

Properties

IUPAC Name |

1-(1-ethylimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6(2)8;;/h4-6H,3,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYUSIBKSXNDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-ethylimidazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves continuous monitoring of reaction parameters and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its imidazole structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form imidazole N-oxides.

- Reduction : It can be reduced to generate different amine derivatives.

- Substitution Reactions : The compound can undergo nucleophilic substitution to introduce new functional groups into the imidazole ring .

Biology

The biological activity of this compound makes it a candidate for medicinal chemistry research. Its interactions with biological targets include:

Enzyme Inhibition

Research indicates that imidazole derivatives can inhibit various kinases and phosphatases essential for cell signaling pathways. For instance, studies have shown that compounds similar to this one effectively inhibit protein kinases involved in cancer progression .

Receptor Binding

The compound's ability to bind to specific receptors suggests potential applications in drug development, particularly for diseases where receptor modulation is beneficial.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing catalysts and other chemical intermediates that require precise molecular interactions .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of imidazole, including this compound, significantly inhibited a specific kinase involved in tumor growth. The results indicated a dose-dependent relationship between the concentration of the compound and its inhibitory effect on enzyme activity.

Case Study 2: Material Science

Research conducted on the use of this compound in creating novel polymeric materials showed promising results in enhancing thermal stability and mechanical properties when used as an additive during polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related imidazole derivatives, focusing on substituents, molecular properties, and functional differences.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents on Imidazole | Side Chain | Molecular Formula | Molecular Weight | CAS Number | Key Differences |

|---|---|---|---|---|---|---|

| 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride (Target) | N1: Ethyl; C2: ethanamine | Ethyl-amine (C2) | C7H14N3·2HCl | 212.1 (calc.) | 1909310-04-8* | Reference compound |

| 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride | N1: Propyl; C2: methanamine | Methyl-amine (C1) | C7H15Cl2N3 | 212.12 | 1189914-40-6 | Longer N-alkyl; shorter side chain |

| 2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride | N1: H; C1: ethanamine + aromatic | Aromatic substituent | C12H14F3Cl2N3 | 328.16 | N/A | Aromatic group on side chain |

| 2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride | C5: Phenyl; N1: ethanamine | Ethanamine | C11H15Cl2N3 | 260.17 | 2059942-15-1 | Phenyl substituent on C5 |

| 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride | N1: Ethyl; C5: methanamine | Methyl-amine (C1) | C6H13Cl2N3 | 198.1 | 1255717-13-5 | Side chain on C5 vs. C2 |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | C2: Methyl; N1: ethanamine | Ethanamine | C6H13Cl2N3 | 198.1 | 858513-10-7 | Methyl on C2; no N-alkylation |

*CAS inferred from , which lists the compound in a product catalog.

Key Observations:

Substituent Position and Biological Activity: The position of the side chain on the imidazole ring (e.g., C2 vs. C5) significantly impacts molecular interactions. For instance, 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride (C5-substituted) may exhibit distinct receptor-binding profiles compared to the C2-substituted target compound .

The target compound’s ethanamine side chain balances solubility (via protonation) and structural flexibility for target engagement.

N-Alkylation Effects :

- Propyl or ethyl groups on N1 (as in and the target compound) increase steric bulk, which may influence binding to enzymes or receptors requiring hydrophobic pockets .

Salt Forms and Stability :

- Dihydrochloride salts, common in these compounds, improve crystallinity and shelf life compared to free bases. For example, 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride () is marketed as a stable research chemical .

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1909314-05-1, is an imidazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl-substituted imidazole ring. The following sections will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1909314-05-1 |

| Molecular Formula | C7H13N3·2HCl |

| Molecular Weight | 212.12 g/mol |

| Appearance | Off-white to light yellow solid |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Antimicrobial Activity:

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. These compounds can disrupt microbial cell membranes and inhibit nucleic acid synthesis, leading to cell death. For instance, nitroimidazole derivatives have been shown to be effective against a range of Gram-negative bacteria due to their ability to generate reactive intermediates that damage DNA .

Anticancer Potential:

Imidazole compounds have been explored for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The presence of the imidazole ring is crucial for the cytotoxic activity observed in various cancer cell lines .

Study on Antimicrobial Efficacy

A study conducted on derivatives of imidazoles demonstrated that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating infections .

Anticancer Research

In vitro studies on human tumor cell lines revealed that the compound displayed selective cytotoxicity. The IC50 values for various cancer cell lines were reported to be below the threshold of standard chemotherapeutics, suggesting its potential as an effective anticancer agent. Molecular dynamics simulations indicated that the compound interacts with target proteins through hydrophobic contacts, enhancing its efficacy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-negative bacteria; disrupts cell membranes and inhibits DNA synthesis. |

| Anticancer | Induces apoptosis in tumor cells; selective cytotoxicity with low IC50 values against cancer lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.